molecular formula C16H14BrClN4O2S B10928772 4-{[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol

4-{[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B10928772
M. Wt: 441.7 g/mol
InChI Key: XOCWITUQZBQURM-UFWORHAWSA-N
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Description

4-[((E)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by its unique structure, which includes a triazole ring, a furan ring, and halogenated phenyl groups

Preparation Methods

The synthesis of 4-[((E)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the halogenated phenyl group: This step involves the reaction of the furan derivative with 4-bromo-2-chlorophenol in the presence of a suitable base.

    Formation of the triazole ring: This can be accomplished through a cyclization reaction involving hydrazine derivatives.

    Final assembly: The final step involves the condensation of the intermediate compounds to form the target molecule under controlled conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-[((E)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The halogenated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

4-[((E)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: Its properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 4-[((E)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-[((E)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can be compared with similar compounds such as:

The uniqueness of 4-[((E)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C16H14BrClN4O2S

Molecular Weight

441.7 g/mol

IUPAC Name

4-[(E)-[5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl]methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H14BrClN4O2S/c1-2-15-20-21-16(25)22(15)19-8-11-4-5-12(24-11)9-23-14-6-3-10(17)7-13(14)18/h3-8H,2,9H2,1H3,(H,21,25)/b19-8+

InChI Key

XOCWITUQZBQURM-UFWORHAWSA-N

Isomeric SMILES

CCC1=NNC(=S)N1/N=C/C2=CC=C(O2)COC3=C(C=C(C=C3)Br)Cl

Canonical SMILES

CCC1=NNC(=S)N1N=CC2=CC=C(O2)COC3=C(C=C(C=C3)Br)Cl

Origin of Product

United States

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